Dimdazenil Dimdazenil EVT 201 is a novel partial positive allosteric modulator of the GABAA receptor complex which is being developed as a treatment for insomnia. It is being developed by Evotec Inc.
Brand Name: Vulcanchem
CAS No.: 308239-86-3
VCID: VC21536266
InChI: InChI=1S/C17H17ClN6O2/c1-22(2)8-13-20-16(21-26-13)15-12-7-23(3)17(25)14-10(18)5-4-6-11(14)24(12)9-19-15/h4-6,9H,7-8H2,1-3H3
SMILES: CN1CC2=C(N=CN2C3=C(C1=O)C(=CC=C3)Cl)C4=NOC(=N4)CN(C)C
Molecular Formula: C17H17ClN6O2
Molecular Weight: 372.8 g/mol

Dimdazenil

CAS No.: 308239-86-3

Cat. No.: VC21536266

Molecular Formula: C17H17ClN6O2

Molecular Weight: 372.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dimdazenil - 308239-86-3

Specification

CAS No. 308239-86-3
Molecular Formula C17H17ClN6O2
Molecular Weight 372.8 g/mol
IUPAC Name 7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Standard InChI InChI=1S/C17H17ClN6O2/c1-22(2)8-13-20-16(21-26-13)15-12-7-23(3)17(25)14-10(18)5-4-6-11(14)24(12)9-19-15/h4-6,9H,7-8H2,1-3H3
Standard InChI Key JCYLWUVDHLVGER-UHFFFAOYSA-N
SMILES CN1CC2=C(N=CN2C3=C(C1=O)C(=CC=C3)Cl)C4=NOC(=N4)CN(C)C
Canonical SMILES CN1CC2=C(N=CN2C3=C(C1=O)C(=CC=C3)Cl)C4=NOC(=N4)CN(C)C
Appearance Solid powder

Introduction

Chemical and Structural Properties

Dimdazenil belongs to the benzodiazepine derivative class with unique structural and physicochemical properties that contribute to its pharmacological profile. The compound's specific characteristics are outlined in Table 1.

ParameterValue
Chemical Name (IUPAC)7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a] benzodiazepin-6-one
CAS Registry Number308239-86-3
Molecular FormulaC17H17ClN6O2
Molecular Weight372.81 g/mol
Hydrogen Bond Donors0
Rotatable Bonds3
Topological Polar Surface Area73.1
XLogP0.91
SynonymsEVT-201, EVT201, Junoenil®

The molecular structure of Dimdazenil features a benzodiazepine core with distinctive modifications that contribute to its selective binding profile at GABAA receptors. The compound's moderate lipophilicity (XLogP of 0.91) and relatively small topological polar surface area facilitate its penetration across the blood-brain barrier, essential for its central nervous system effects .

Mechanism of Action

Dimdazenil represents a novel approach to GABAA receptor modulation through its action as a partial positive allosteric modulator (pPAM). This pharmacological property distinguishes it from traditional full agonists in several important ways.

GABAA Receptor Selectivity

In vitro pharmacological studies have demonstrated that Dimdazenil exhibits preferential binding to GABAA receptors containing the α1 subunit compared to other receptor subtypes. Specifically, the compound shows approximately 3-4 times higher selectivity for α1-containing GABAA receptors compared to receptors containing α2 or α3 subunits . This selectivity profile is significant because α1-containing receptors, predominantly expressed in the cerebral cortex, are believed to mediate the sedative and hypnotic effects desirable for insomnia treatment .

The binding affinity (EC50) of Dimdazenil for the α1 subtype has been reported as 18 ± 6 nM, compared to 53 ± 6 nM for the α5 subtype, demonstrating its preferential activity at α1 receptors . This selective binding pattern contributes to Dimdazenil's therapeutic efficacy while potentially reducing undesirable effects mediated by other receptor subtypes.

Partial Agonism

A key distinguishing feature of Dimdazenil is its partial agonistic activity at GABAA receptors. Unlike full agonists such as Zolpidem and Dexzopiclone, which produce maximal receptor activation, Dimdazenil induces moderate levels of GABAA receptor activation . This characteristic results in milder allosteric facilitation of GABA currents .

The partial agonism of Dimdazenil offers theoretical advantages over full agonists, including:

  • Reduced risk of receptor desensitization and tolerance development

  • Lower potential for physical dependence and withdrawal symptoms

  • Decreased likelihood of excessive CNS depression at therapeutic doses

  • Maintained efficacy in the presence of physiological GABA concentrations

These pharmacodynamic properties position Dimdazenil as a potentially safer alternative to traditional hypnotics while maintaining therapeutic efficacy for insomnia treatment .

Pharmacokinetic Profile

The pharmacokinetic characteristics of Dimdazenil have been extensively evaluated in multiple clinical studies, revealing properties that align well with its intended therapeutic application in insomnia treatment.

Absorption and Distribution

Dimdazenil demonstrates rapid absorption following oral administration, reaching maximum plasma concentration (Tmax) within approximately 1 hour . This pharmacokinetic profile facilitates a prompt onset of action, which is desirable for sleep initiation in insomnia patients. The compound's moderate lipophilicity likely contributes to its efficient absorption and distribution to target tissues.

Metabolism and Elimination

Dimdazenil exhibits a medium elimination half-life (t1/2) of 3-4 hours in humans . This pharmacokinetic parameter represents a balanced profile between short-acting benzodiazepine receptor agonists like Triazolam (t1/2 of 1.5-3.5 hours) and intermediate to long-acting agents like Lorazepam, Clonazepam, and Diazepam (t1/2 > 8 hours) .

The moderate half-life of Dimdazenil offers several clinical advantages:

  • Sufficient duration of action to maintain sleep throughout the night

  • Reduced risk of residual sedation and psychomotor impairment the following day

  • Lower potential for drug accumulation with repeated dosing

Food Effect

Clinical Efficacy

Multiple clinical trials have evaluated the efficacy of Dimdazenil in treating insomnia disorder, consistently demonstrating improvements in objective and subjective sleep parameters.

Phase III Clinical Trial Results

A pivotal 2-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group phase III study evaluated Dimdazenil in 546 participants with insomnia disorder . Subjects received either 2.5 mg Dimdazenil or placebo in a 2:1 randomization ratio. The primary efficacy endpoint was total sleep time (TST) measured by polysomnography (PSG).

Dimdazenil demonstrated significant improvements compared to placebo in multiple sleep parameters:

Sleep ParameterImprovement vs. BaselineImprovement vs. Placebop-value
Total Sleep Time (TST)71.09 minutes31.68 minutes<0.001
Sleep Efficiency (SE)13.26%5.55%<0.001
Wake After Sleep Onset (WASO)-49.67 minutes-20.16 minutes<0.001
Latency to Persistent Sleep (LPS)-21.65 minutes-6.46 minutes0.023

Additionally, Dimdazenil significantly improved subjective sleep measures compared to placebo:

Subjective Sleep MeasureImprovement vs. Placebop-value
Subjective Total Sleep Time (sTST)18.33 minutes<0.001
Subjective Wake After Sleep Onset (sWASO)-14.60 minutes<0.001
Subjective Sleep Latency (sSL)-4.23 minutes<0.001
Subjective Sleep Efficiency (sSE)2.97%<0.001
Subjective Number of Awakenings (sNAW)-0.29<0.001

These findings demonstrate that Dimdazenil effectively improves both objective and subjective measures of sleep quality, addressing the core symptoms of insomnia disorder .

Dose-Response Relationship

Another clinical study evaluated three different doses of Dimdazenil (1.5 mg, 2.5 mg, and 5 mg) against placebo in 288 insomnia patients . This study provided valuable insights into the dose-response relationship of Dimdazenil.

The results demonstrated that all doses significantly improved total sleep time (TST) compared to placebo on day 1/2, while the 2.5 mg and 5 mg doses maintained significant improvements through day 13/14:

DoseTST Improvement vs. Placebo Day 1/2 (minutes)TST Improvement vs. Placebo Day 13/14 (minutes)
1.5 mg25.5 (95% CI: 9.16, 41.89)7.6 (95% CI: -8.24, 23.53)*
2.5 mg17.4 (95% CI: 1.29, 33.55)19.3 (95% CI: 3.43, 35.17)
5 mg22.8 (95% CI: 6.72, 38.80)18.2 (95% CI: 2.49, 33.80)
*Not statistically significant

Additionally, the study found that:

  • Latency to persistent sleep (LPS) was significantly reduced only in the 5 mg dose group compared to placebo on day 1/2 (-10.6 minutes, 95% CI: -18.04, -3.10)

  • Sleep efficiency (SE) was significantly improved in the 1.5 mg and 5 mg groups compared to placebo on day 1/2

  • No statistically significant differences were observed for wake after sleep onset (WASO) and number of awakenings (NAW) between any Dimdazenil dose and placebo

These findings suggest that the 2.5 mg dose may offer the optimal balance of efficacy and safety for most patients, with sustained benefits over a two-week treatment period .

Treatment GroupTEAE Incidence
Single dose 1.5 mg16.7%
Single dose 2.5 mg58.3%
Single dose 5 mg66.7%
Multiple dose 2.5 mg61.5%

The most commonly reported TEAEs included:

  • Dizziness (8.2%)

  • Hyperuricemia (6.1%)

  • Upper respiratory tract infection (6.1%)

  • Decreased diastolic blood pressure (6.1%)

  • Increased blood triglycerides (6.1%)

  • Positive RBC in urine (unspecified percentage)

Importantly, no serious adverse events, deaths, treatment discontinuations due to adverse events, or adverse events requiring clinical intervention were reported in any treatment group .

Current Status and Therapeutic Applications

Dimdazenil has been approved by the National Medical Products Administration (NMPA) of China for the treatment of insomnia disorder . It was developed by Zhejiang Jingxin Pharmaceutical Co., Ltd. in China under license from Evotec.

As the first partial positive allosteric modulator of GABAA receptors at the benzodiazepine site to receive regulatory approval, Dimdazenil represents a novel therapeutic approach to insomnia management. Its primary indication is for the treatment of insomnia characterized by difficulties with sleep initiation, sleep maintenance, or both.

The available clinical evidence suggests that Dimdazenil may be particularly suitable for:

  • Patients who have experienced excessive sedation or adverse effects with traditional hypnotics

  • Individuals concerned about developing tolerance or dependence

  • Patients who require improvements in both sleep onset and sleep maintenance

  • Those who need to maintain optimal daytime functioning

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator